N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine
CAS No.: 1201644-38-3
Cat. No.: VC2683536
Molecular Formula: C14H23BN2O2
Molecular Weight: 262.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1201644-38-3 |
|---|---|
| Molecular Formula | C14H23BN2O2 |
| Molecular Weight | 262.16 g/mol |
| IUPAC Name | N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
| Standard InChI | InChI=1S/C14H23BN2O2/c1-10(2)17-12-7-11(8-16-9-12)15-18-13(3,4)14(5,6)19-15/h7-10,17H,1-6H3 |
| Standard InChI Key | RPONDHRFFKTMQT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(C)C |
Introduction
Chemical Structure and Properties
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine belongs to the class of pyridine derivatives containing a boronate ester functional group. This compound combines several important structural elements that contribute to its chemical versatility and potential applications.
Structural Components
The molecule consists of the following key structural elements:
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A pyridine ring as the core structure
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An isopropylamine group at the 3-position of the pyridine ring
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at the 5-position
This arrangement creates a multifunctional compound with both a nucleophilic amine group and an electrophilic boronate ester, which is particularly valuable for further chemical transformations.
Physical and Chemical Properties
Based on the analysis of similar boronate compounds, the following properties can be reasonably inferred:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₃BN₂O₂ |
| Molecular Weight | Approximately 262.16 g/mol |
| Physical Appearance | Likely a white to off-white crystalline solid |
| Solubility | Probably soluble in organic solvents like dichloromethane, tetrahydrofuran, and dimethyl sulfoxide; limited water solubility |
| Stability | Relatively stable under standard conditions, but potentially sensitive to moisture due to the boronate ester |
Similar compounds such as N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine have been documented with a molecular weight of 262.16 g/mol and the molecular formula C₁₄H₂₃BN₂O₂ . While the position of the isopropylamine group differs, many physical properties would likely be comparable.
Synthetic Routes and Preparation
General Synthetic Approaches
The synthesis of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine would typically involve multiple steps starting from appropriately substituted pyridine derivatives. Based on standard synthetic methodologies for similar compounds, the following approaches might be employed:
Borylation of Pre-functionalized Pyridines
This approach would likely involve:
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Starting with a 3-amino pyridine derivative
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N-alkylation with isopropyl bromide or similar reagent to introduce the isopropyl group
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C-H activation and borylation at the 5-position using iridium or palladium catalysts
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Formation of the pinacol boronate ester
Cross-coupling Based Approaches
Alternatively, the synthesis might involve:
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Starting with a 3,5-dihalopyridine
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Selective amination at the 3-position
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N-alkylation with an isopropyl group
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Borylation at the 5-position using bis(pinacolato)diboron and a palladium catalyst
Purification Methods
Based on established protocols for similar compounds, purification would likely involve:
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Column chromatography using silica gel
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Recrystallization from appropriate solvent systems
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Potential use of preparative HPLC for high-purity requirements
Applications in Research and Industry
Synthetic Building Block
As with many boronate esters, N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine would serve as a valuable building block in organic synthesis, particularly in:
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Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation
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Synthesis of more complex heterocyclic systems
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Preparation of biologically active compounds with pharmaceutical potential
Similar compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have demonstrated utility in cross-coupling reactions for synthesizing complex organic molecules . For instance, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde has been employed in Suzuki-Miyaura coupling reactions with other functional molecules such as pyrenes .
Material Science Applications
Compounds containing the pinacol boronate group have found applications in material science, particularly in:
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Development of covalent organic frameworks (COFs)
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Synthesis of conjugated materials for optoelectronic applications
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Preparation of sensors and other functional materials
For example, boronate-containing compounds like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde have been utilized in creating COFs with functional properties applicable in photocatalysis and other areas .
Structure-Activity Relationships
Comparison with Related Compounds
Analysis of the structural similarities and differences between N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine and related compounds provides insight into potential structure-activity relationships:
Functional Group Contributions
The specific arrangement of functional groups in N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine suggests certain chemical behavior:
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The pyridine nitrogen provides a basic site and potential for coordination with metals
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The secondary amine (N-isopropyl) group can act as both hydrogen bond donor and acceptor
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The boronate ester group serves as a synthetic handle for further transformations
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The isopropyl group contributes hydrophobicity and steric bulk
Analytical Methods for Characterization
Spectroscopic Techniques
Based on standard characterization methods for similar compounds, the following techniques would be valuable for analyzing N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Would show characteristic signals for the pyridine protons, isopropyl group, and tetramethyl groups of the boronate ester
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¹³C NMR: Would confirm carbon framework and substitution pattern
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¹¹B NMR: Would provide information about the boron environment
Mass Spectrometry
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High-resolution mass spectrometry would confirm the molecular formula
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Fragmentation patterns would be characteristic of the structural components
Infrared Spectroscopy
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Would show characteristic absorption bands for the amine, boronate ester, and pyridine functionalities
Chromatographic Methods
For purity assessment and separation:
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High-performance liquid chromatography (HPLC)
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Gas chromatography (GC) if the compound has sufficient volatility
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Thin-layer chromatography (TLC) for reaction monitoring and preliminary purity assessment
Current Research Trends
Research involving boronate ester compounds similar to N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is advancing in several directions:
Medicinal Chemistry
Pyridine derivatives with boronate functionalities have been explored for potential pharmaceutical applications, with patents covering related structures . The development of targeted therapeutic agents often employs such building blocks for constructing complex bioactive molecules.
Cross-coupling Methodology Development
Continued refinement of cross-coupling methodologies using boronate esters focuses on:
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Improving catalyst efficiency and recyclability
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Developing more selective and mild reaction conditions
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Expanding the scope of compatible functional groups
Materials Science Applications
The incorporation of boronate-functionalized heterocycles into advanced materials has shown promising results in:
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Covalent organic frameworks (COFs) with applications in catalysis
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Photocatalytic systems for organic transformations
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Optoelectronic materials
For example, similar boronate compounds have been used in constructing COF cages studied for photocatalytic reactions, such as converting benzeneboronic acid to phenol with high conversion rates .
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